molecular formula C12H16O3 B2753917 4-(2,5-Dimethylphenoxy)butanoic acid CAS No. 105401-49-8

4-(2,5-Dimethylphenoxy)butanoic acid

Cat. No.: B2753917
CAS No.: 105401-49-8
M. Wt: 208.257
InChI Key: DEPUDJQRJVDTBF-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenoxy)butanoic acid is a phenoxyalkanoic acid compound supplied with a high purity of 98% and a molecular weight of 208.26 g/mol . Its CAS Registry Number is 105401-49-8 . This class of compounds is of significant interest in agricultural chemistry research due to its structural similarity to auxinic herbicides, such as 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) . Phenoxyalkanoic acids can mimic the plant hormone auxin, and studies on related molecules have explored their potential as substrates for Gretchen Hagen 3 (GH3) acyl acid amido synthetases, a key enzyme family in plant herbicide inactivation pathways . This makes this compound a valuable chemical tool for investigating herbicide metabolism, mode of action, and the development of potential selectivity in crops. The compound requires careful handling. It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, should be worn. The product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,5-dimethylphenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9-5-6-10(2)11(8-9)15-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPUDJQRJVDTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 4 2,5 Dimethylphenoxy Butanoic Acid and Its Structural Analogs

Established Synthetic Routes to 4-(2,5-Dimethylphenoxy)butanoic Acid

The traditional synthesis of this compound is primarily centered around the formation of an ether linkage between the 2,5-dimethylphenol (B165462) moiety and a four-carbon chain, followed by functional group manipulations to yield the final carboxylic acid.

Phenol-Alkylation Reactions in Compound Synthesis

The cornerstone of the synthesis is the phenol-alkylation reaction, most commonly achieved through the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In the context of this compound synthesis, 2,5-dimethylphenol is first deprotonated by a strong base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding 2,5-dimethylphenoxide. This nucleophilic phenoxide then undergoes a substitution reaction with an appropriate four-carbon electrophile.

A common electrophile for this purpose is an ethyl 4-halobutanoate, such as ethyl 4-bromobutanoate. The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) to facilitate the SN2 reaction. The general scheme for this reaction is as follows:

Reaction Scheme: Williamson Ether Synthesis

Reactant 1 Reactant 2 Reagents Product
2,5-Dimethylphenol Ethyl 4-bromobutanoate K2CO3, Acetone Ethyl 4-(2,5-dimethylphenoxy)butanoate

The reaction mixture is typically heated to ensure a reasonable reaction rate. nih.gov The choice of base and solvent is crucial to optimize the yield and minimize side reactions.

Butanoic Acid Chain Elaboration and Functionalization

Following the successful formation of the ether linkage, the resulting ester, ethyl 4-(2,5-dimethylphenoxy)butanoate, must be converted to the carboxylic acid. This is typically achieved through saponification, which involves the hydrolysis of the ester using a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution.

The hydrolysis reaction proceeds by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. Subsequent protonation of the resulting carboxylate salt with a strong acid, such as hydrochloric acid, yields the final product, this compound.

Reaction Data: Hydrolysis of Ethyl 4-(2,5-dimethylphenoxy)butanoate

Starting Material Reagents Product

Advanced Synthetic Methodologies for Butanoic Acid Derivatives

Modern synthetic chemistry offers more sophisticated and efficient methods for the synthesis of butanoic acid derivatives, which can be applied to the production of this compound and its analogs.

Catalytic Approaches in Butanoic Acid Derivative Synthesis

Catalytic methods, particularly those involving transition metals, have emerged as powerful tools for forming carbon-oxygen bonds. Copper-catalyzed cross-coupling reactions, for instance, can be employed to form the aryl ether linkage. mdpi.com These methods can sometimes offer milder reaction conditions and broader substrate scope compared to the traditional Williamson ether synthesis. For example, a copper catalyst can facilitate the coupling of 2,5-dimethylphenol with a suitable butanoic acid derivative. researchgate.net

Furthermore, catalytic processes can be involved in the activation of carboxylic acids themselves, turning them into viable substrates for cross-coupling reactions. ruhr-uni-bochum.de This opens up alternative synthetic routes where the butanoic acid chain is coupled with a pre-functionalized aromatic ring.

Multi-step Reaction Sequences for Complex Analog Preparation

The preparation of more complex analogs of this compound often necessitates multi-step reaction sequences. researchgate.net These sequences allow for the introduction of various functional groups on either the aromatic ring or the butanoic acid chain. For instance, the aromatic ring of 2,5-dimethylphenol could be first modified through electrophilic aromatic substitution reactions like nitration or halogenation. This modified phenol (B47542) can then be subjected to the Williamson ether synthesis and subsequent hydrolysis.

Alternatively, the butanoic acid chain can be functionalized prior to or after the etherification step. For example, introducing substituents at the α- or β-positions of the butanoic acid chain can lead to a diverse range of analogs with potentially altered biological activities. Such multi-step syntheses provide the flexibility to create a library of related compounds for structure-activity relationship (SAR) studies. researchgate.net

Design and Synthesis of this compound Analogs

The design and synthesis of analogs of this compound are often driven by the desire to modulate its physicochemical and biological properties. nih.gov This can involve modifications to the aromatic ring, the ether linkage, or the carboxylic acid moiety.

Strategies for Analog Design:

Aromatic Ring Substitution: Introducing different substituents (e.g., halogens, nitro groups, alkyl groups) on the dimethylphenyl ring can influence the electronic properties and steric profile of the molecule. nih.gov

Modification of the Alkoxy Chain: The length of the alkanoic acid chain can be varied (e.g., propanoic or pentanoic acid analogs) to alter the lipophilicity and conformational flexibility.

Functionalization of the Carboxylic Acid: The carboxylic acid group can be converted into other functional groups, such as esters, amides, or alcohols, to explore different biological interactions. mdpi.com

The synthesis of these analogs generally follows the fundamental principles outlined in the established and advanced synthetic routes. For example, to synthesize an analog with a different substitution pattern on the aromatic ring, the appropriately substituted phenol would be used as the starting material in the Williamson ether synthesis. Similarly, to create analogs with modified side chains, a different haloalkanoate would be employed. The development of new therapeutic agents often relies on the systematic design and synthesis of such analogs to optimize efficacy and selectivity. mdpi.commdpi.com

Chemical Modification Strategies for Phenoxy Moiety Diversification

The 2,5-dimethylphenoxy group is a cornerstone of the this compound structure, and its modification is a key strategy for creating structural analogs. The primary method for constructing the phenoxy ether linkage is the Williamson ether synthesis. numberanalytics.comfrancis-press.comfrancis-press.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this scaffold, this typically involves the reaction of 2,5-dimethylphenol with a suitable alkyl halide bearing the butanoic acid chain.

To achieve diversification of the phenoxy moiety, one can start with a variety of substituted phenols. For example, phenols with different alkyl, halogen, or other functional groups can be used as starting materials. The general synthetic route involves the deprotonation of the substituted phenol with a suitable base to form the phenoxide anion, which then displaces a leaving group on the butanoic acid chain precursor. wikipedia.org

Table 1: Examples of Phenoxy Moiety Diversification

Starting PhenolResulting Analog
4-Chloro-2-methylphenol4-(4-Chloro-2-methylphenoxy)butanoic acid
2,4-Dichlorophenol4-(2,4-Dichlorophenoxy)butanoic acid nih.gov
4-Trifluoromethylphenol4-(4-Trifluoromethylphenoxy)butanoic acid
3-Methoxyphenol4-(3-Methoxyphenoxy)butanoic acid

The choice of base and solvent is critical for the success of the Williamson ether synthesis. numberanalytics.com Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed to ensure complete deprotonation of the phenol. numberanalytics.com Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they effectively solvate the cation and enhance the nucleophilicity of the phenoxide. numberanalytics.com

Linker Chain Variations and Their Synthetic Implications

One approach to altering the linker length is to use different starting materials. For instance, instead of a four-carbon chain precursor, one could employ analogous compounds with shorter or longer chains, such as phenoxyacetic acid or phenoxyhexanoic acid derivatives. nih.govhmdb.ca

A versatile method for the synthesis of the four-carbon linker involves the use of γ-butyrolactone. The reaction of an aromatic compound with butyrolactone in the presence of a Lewis acid catalyst, such as aluminum chloride, can form a 4-arylbutanoic acid. google.com By analogy, using substituted lactones could provide a route to introduce modifications within the linker chain.

Synthetic Scheme for Linker Variation:

A general approach to synthesizing phenoxyalkanoic acids involves the reaction of a phenol with a haloalkanoic acid ester, followed by hydrolysis of the ester. To vary the linker, one can use different haloalkanoic acid esters.

Step 1: Ether formation: 2,5-Dimethylphenol + Br-(CH₂)n-COOEt → (2,5-Dimethylphenoxy)-(CH₂)n-COOEt

Step 2: Hydrolysis: (2,5-Dimethylphenoxy)-(CH₂)n-COOEt + NaOH → (2,5-Dimethylphenoxy)-(CH₂)n-COOH

The length of the linker can be systematically varied by using ethyl bromoacetate (B1195939) (n=1), ethyl 4-bromobutyrate (n=3), ethyl 6-bromohexanoate (B1238239) (n=5), and so on.

Derivatization of the Carboxylic Acid Group in this compound

The carboxylic acid group is a key functional handle that can be readily derivatized to produce a wide range of analogs, including esters and amides. These modifications can significantly impact the compound's physicochemical properties.

Esterification:

Esterification is a common derivatization reaction. One straightforward method involves the activation of the carboxylic acid using phosphonitrilic chloride (PNC) and N-methyl morpholine (B109124) (NMM), followed by reaction with various phenols or alcohols. jocpr.com

Table 2: Ester Derivatives of Phenoxyacetic Acid

ReactantActivating AgentProduct
p-Methylphenoxyacetic acid + PhenolPNC, NMMPhenyl p-methylphenoxyacetate jocpr.com
p-Methylphenoxyacetic acid + p-CresolPNC, NMMp-Tolyl p-methylphenoxyacetate jocpr.com
p-Methylphenoxyacetic acid + p-ChlorophenolPNC, NMMp-Chlorophenyl p-methylphenoxyacetate jocpr.com

Amidation:

Amides can be synthesized by reacting the carboxylic acid with an amine. For example, the reaction of a carboxylic acid with an aniline (B41778) in the presence of a coupling agent can yield the corresponding anilide. A common method involves the reaction of an acid anhydride (B1165640) with an aniline. For instance, glutaric anhydride reacts with 4-chloroaniline (B138754) to form 4-[(4-chlorophenyl)carbamoyl]butanoic acid. mdpi.com A similar strategy could be applied to this compound, potentially by first converting it to its corresponding anhydride.

Optimization of Synthetic Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogs. Key parameters that are often adjusted include temperature, pressure, concentration of reactants, and the choice of catalyst and solvent.

For the Williamson ether synthesis, which is central to the formation of the phenoxy ether bond, several factors can be optimized. numberanalytics.com

Base and Solvent: As mentioned earlier, the combination of a strong base and a polar aprotic solvent generally leads to higher yields. numberanalytics.com

Temperature: Increasing the reaction temperature can enhance the rate of reaction. However, excessively high temperatures may lead to side reactions and reduced selectivity. numberanalytics.com

Concentration: The rate of a bimolecular reaction like the Williamson ether synthesis is dependent on the concentration of both the alkyl halide and the phenoxide.

Response surface methodology (RSM) is a statistical approach that can be employed to systematically optimize reaction conditions by evaluating the effects of multiple variables simultaneously. researchgate.net This method can identify the optimal combination of factors such as reaction time, temperature, and catalyst amount to achieve the highest possible yield. researchgate.net

Table 3: Factors Influencing Williamson Ether Synthesis Yield

ParameterEffect on YieldConsiderations
Base Strength Stronger bases generally increase yield. numberanalytics.comMust be compatible with other functional groups.
Solvent Polarity Polar aprotic solvents enhance nucleophilicity and yield. numberanalytics.comSolvent should be inert to reactants.
Temperature Higher temperatures increase reaction rate. numberanalytics.comCan lead to decomposition or side reactions.
Reactant Concentration Higher concentrations can increase reaction rate. May lead to solubility issues or side reactions.

By carefully controlling these parameters, the synthesis of this compound and its structural analogs can be carried out efficiently and with high yields.

Spectroscopic and Chromatographic Approaches in the Research of 4 2,5 Dimethylphenoxy Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of the Compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 4-(2,5-Dimethylphenoxy)butanoic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed insights into the chemical environment of each atom, allowing for a complete mapping of the molecular structure.

Proton NMR (¹H NMR) Applications in Research

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the aliphatic chain protons, the methyl group protons, and the acidic proton of the carboxyl group.

The aromatic region would display signals for the three protons on the disubstituted benzene (B151609) ring. The aliphatic portion of the molecule—the butanoic acid chain—would produce characteristic multiplets. The two methyl groups attached to the benzene ring would appear as singlets, likely at slightly different chemical shifts due to their distinct positions. The carboxylic acid proton is typically observed as a broad singlet at a significantly downfield chemical shift. docbrown.info

The expected chemical shifts and splitting patterns are based on the analysis of similar structures, such as butanoic acid and other phenoxy derivatives. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet1H
Aromatic (Ar-H)6.6 - 7.1Multiplet3H
Methylene (-O-CH₂)~ 4.0Triplet2H
Methylene (-CH₂-COOH)~ 2.5Triplet2H
Aromatic Methyl (Ar-CH₃)~ 2.2Singlet3H
Aromatic Methyl (Ar-CH₃)~ 2.1Singlet3H
Methylene (-CH₂-CH₂-CH₂-)~ 2.0Multiplet2H

Carbon-13 NMR (¹³C NMR) Applications in Research

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show a signal for the carbonyl carbon of the carboxylic acid group at a highly deshielded position (downfield). The aromatic carbons will appear in the typical aromatic region, with quaternary carbons (those attached to the methyl groups and the ether oxygen) showing distinct shifts. The carbons of the aliphatic chain and the two methyl groups will resonate in the upfield region of the spectrum. The chemical shifts are influenced by the electronegativity of the neighboring oxygen atom, causing a downfield shift for the carbon atom directly attached to the ether linkage. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)~ 179
Aromatic (C-O)~ 155
Aromatic (C-CH₃)~ 136
Aromatic (C-CH₃)~ 130
Aromatic (CH)~ 121
Aromatic (CH)~ 120
Aromatic (CH)~ 111
Methylene (-O-CH₂)~ 67
Methylene (-CH₂-COOH)~ 30
Methylene (-CH₂-CH₂-CH₂-)~ 24
Aromatic Methyl (-CH₃)~ 21
Aromatic Methyl (-CH₃)~ 16

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups present in a molecule like this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy in Research

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to particular functional groups and bonds.

For this compound, the FT-IR spectrum is expected to be characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often involved in hydrogen bonding. nist.gov A strong, sharp peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. The C-O stretching of the ether linkage and the carboxylic acid will appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. Vibrational data from the closely related compound gemfibrozil (B1671426) supports these expected frequency ranges. researchgate.netresearchgate.net

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
C=O Stretch (Carboxylic Acid)1700 - 1725Strong
Aromatic C=C Bending1450 - 1600Medium-Weak
C-O Stretch (Ether & Acid)1000 - 1300Strong

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly useful for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic ring vibrations, especially the symmetric "ring breathing" mode, are expected to produce strong signals. The C=C stretching vibrations of the benzene ring typically appear in the 1500-1600 cm⁻¹ region. The C-H stretching modes of the methyl groups and the aliphatic chain will also be visible. Unlike in FT-IR, the C=O stretching vibration is often weaker in Raman spectra, while the C-C backbone stretching of the aliphatic chain may be more prominent. Studies on phenoxyacetic acids and gemfibrozil have utilized Raman spectroscopy to analyze these characteristic vibrational modes. researchgate.netresearchgate.netresearchgate.net

Table 4: Predicted Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Strong
Aliphatic C-H Stretch2850 - 2960Strong
C=O Stretch (Carboxylic Acid)1650 - 1680Medium
Aromatic Ring C=C Stretch1500 - 1600Strong
Aromatic Ring Breathing~1000Strong

Mass Spectrometry Techniques in the Study of the Chemical Compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molecular weight: 222.28 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 222. The fragmentation of this molecular ion would likely proceed through several characteristic pathways. Cleavage of the bond between the ether oxygen and the aliphatic chain is a common fragmentation pathway for phenoxy compounds, which would lead to a prominent ion corresponding to the 2,5-dimethylphenate radical cation at m/z 121. Another typical fragmentation for carboxylic acids is the loss of the carboxyl group (-COOH, 45 Da) or water (H₂O, 18 Da). docbrown.info Cleavage along the butanoic acid chain can also occur, leading to a series of smaller fragment ions. The analysis of these fragments helps to confirm the connectivity of the different parts of the molecule. nih.gov

Table 5: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Value Possible Ion Structure Fragmentation Pathway
222[C₁₂H₁₆O₃]⁺Molecular Ion (M⁺)
177[C₁₁H₁₃O₂]⁺Loss of -COOH
122[C₈H₁₀O]⁺2,5-Dimethylphenol (B165462) ion
121[C₈H₉O]⁺2,5-Dimethylphenate radical cation
107[C₇H₇O]⁺Loss of a methyl group from m/z 122
91[C₇H₇]⁺Tropylium ion (from rearrangement)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination in Research

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the unambiguous confirmation of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to four or five decimal places. ojp.gov This level of accuracy allows for the determination of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass.

For this compound, with a molecular formula of C₁₂H₁₆O₃, HRMS provides an experimental mass that can be compared against the calculated theoretical mass. This comparison is fundamental in confirming the identity of a newly synthesized batch or an isolated research sample. The high resolving power of HRMS also aids in identifying metabolites or degradation products in complex biological or environmental samples. ojp.gov

Below is a table detailing the theoretical exact masses for the primary ions of this compound that would be targeted in an HRMS analysis.

Ion SpeciesMolecular FormulaTheoretical Exact Mass (m/z)
Protonated Molecule [M+H]⁺C₁₂H₁₇O₃⁺209.11722
Sodiated Adduct [M+Na]⁺C₁₂H₁₆O₃Na⁺231.09916
Deprotonated Molecule [M-H]⁻C₁₂H₁₅O₃⁻207.10267

This data is computationally derived based on the compound's elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely employed for the analysis of moderately polar molecules like carboxylic acids, making it highly suitable for the molecular characterization of this compound. nih.gov The ESI process involves applying a high voltage to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions with minimal fragmentation.

This technique is instrumental in determining the molecular weight of the compound. In positive ion mode, this compound readily forms a protonated molecule, [M+H]⁺. In negative ion mode, the acidic proton of the carboxylic acid group is easily lost, resulting in the detection of a deprotonated molecule, [M-H]⁻. The observation of these specific ions in the mass spectrum provides direct evidence of the compound's molecular weight. ethz.ch ESI-MS can be coupled with liquid chromatography (LC-MS) to analyze complex mixtures, allowing for the separation and identification of the target compound and related substances. nih.gov

Ionization ModeObserved IonExpected Mass-to-Charge Ratio (m/z)
Positive Ion Mode[M+H]⁺209.12
Negative Ion Mode[M-H]⁻207.10

The m/z values represent the nominal mass and are the primary indicators of molecular weight in ESI-MS analysis.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating this compound from starting materials, reagents, and byproducts, as well as for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) in Research Sample Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis and purity determination of this compound. cnrs.frpensoft.net A common approach involves reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. pensoft.net

In a typical RP-HPLC setup, a solution of the compound is injected into the system. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, frequently with an acidic modifier like formic acid or phosphoric acid to ensure the carboxylic acid group remains protonated and produces sharp, symmetrical peaks. sielc.com A UV detector is commonly used for detection, as the aromatic ring in the molecule absorbs ultraviolet light at specific wavelengths. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

The table below outlines a typical set of parameters for an RP-HPLC method used in the analysis of this compound.

ParameterTypical ConditionPurpose
Column C18 (Octadecylsilyl)Nonpolar stationary phase for reverse-phase separation.
Mobile Phase Acetonitrile : Water with 0.1% Formic AcidElutes the compound from the column. The acid suppresses ionization for better peak shape.
Elution Mode Isocratic or GradientIsocratic uses a constant mobile phase composition; gradient changes composition over time for better separation of complex mixtures.
Flow Rate 1.0 mL/minControls the speed of the separation and retention time.
Detector UV-Vis Detector (e.g., at 225 nm)Monitors the eluent for the compound based on its UV absorbance. pensoft.net
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity and separation kinetics. pensoft.net

Thin-Layer Chromatography (TLC) for Reaction Progression Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to qualitatively monitor the progress of chemical reactions, such as the synthesis of this compound. nih.gov It allows a chemist to quickly determine if the starting materials are being consumed and if the desired product is being formed.

The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel on a glass or aluminum backing). The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, separating the components of the mixture based on their differing affinities for the stationary phase (silica gel) and the mobile phase (eluent). Generally, less polar compounds travel further up the plate. By comparing the spots from the reaction mixture to spots of the pure starting material and product, one can visually track the conversion. The spots are typically visualized under UV light or by staining with a chemical reagent. nih.gov

Computational and Theoretical Chemistry Investigations of 4 2,5 Dimethylphenoxy Butanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic structure and intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, offer a detailed view of molecular geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for optimizing molecular geometry and calculating various electronic properties. For 4-(2,5-Dimethylphenoxy)butanoic acid, geometry optimization is typically performed using methods like the B3LYP functional with a 6-31G(d,p) basis set to find the lowest energy conformation of the molecule. inpressco.comresearchgate.netresearchgate.net This process determines the most stable arrangement of atoms by calculating bond lengths, bond angles, and dihedral angles.

The optimized geometry provides a foundation for calculating electronic properties such as total energy, dipole moment, and the distribution of electrostatic potential. These calculations are essential for understanding the molecule's polarity and how it might interact with its environment. Theoretical vibrational analysis can also be performed and compared with experimental infrared (IR) spectra to validate the accuracy of the computed structure. materialsciencejournal.org

Table 1: Predicted Geometrical Parameters for this compound using DFT/B3LYP/6-31G(d,p).
Bond Lengths (Å)Bond Angles (°)
ParameterPredicted ValueParameterPredicted Value
C=O1.21O=C-O124.5
C-O (carboxyl)1.36C-O-H106.0
C-O (ether)1.37Aryl-O-CH₂118.0
C-C (aliphatic)1.53O-C-C109.8
C-C (aromatic)1.39C-C-C (aliphatic)112.0

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. aimspress.comnih.gov

A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, meaning it can be easily excited. nih.gov Conversely, a large energy gap implies high stability and lower chemical reactivity. aimspress.com From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated, such as ionization potential (I), electron affinity (A), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity and its tendency to participate in chemical reactions. materialsciencejournal.orgnih.gov

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound.
ParameterPredicted Value (eV)
EHOMO-6.95
ELUMO-1.50
Energy Gap (ΔE)5.45
Ionization Potential (I)6.95
Electron Affinity (A)1.50
Chemical Hardness (η)2.73
Electrophilicity Index (ω)2.78

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions within a molecule. materialsciencejournal.org It provides a detailed picture of the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis type orbitals (acceptors). materialsciencejournal.orgresearchgate.net The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. stackexchange.comwisc.edu

Table 3: Predicted NBO Analysis Showing Significant Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound.
Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(2) O (ether)π(Aryl C-C)18.5
LP(2) O (carbonyl)σ(C-O carboxyl)25.1
π(Aryl C-C)π(Aryl C-C)20.2
σ(C-H)σ(C-C)3.5
LP(1) O (hydroxyl)σ*(C=O)1.8

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools that allow for the investigation of the dynamic behavior of molecules and their interactions with biological macromolecules, such as proteins.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. For this compound, which is structurally related to lipid-lowering agents, a relevant target for docking studies could be an enzyme involved in inflammation, such as Cyclooxygenase-2 (COX-2). physchemres.orgphcogcommn.org

Docking simulations calculate the binding affinity, often expressed as a binding energy (in kcal/mol), which estimates the strength of the interaction. researchgate.net The results also provide a detailed view of the binding pose, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues in the protein's active site. nih.govphcogcommn.org

Table 4: Predicted Molecular Docking Results of this compound with the COX-2 Active Site (PDB ID: 1PXX).
ParameterValue
Binding Energy (kcal/mol)-8.5
Interacting Residues (Hydrogen Bonds)Tyr385, Ser530
Interacting Residues (Hydrophobic)Leu352, Val523, Ala527

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. mdpi.com By simulating the behavior of a ligand-protein complex in a biologically relevant environment (e.g., in water), MD can provide insights into the stability of the complex and the conformational changes that may occur upon binding. researchgate.net

Table 5: Representative Root Mean Square Deviation (RMSD) from a 100 ns Molecular Dynamics Simulation of the this compound-COX-2 Complex.
Time (ns)Protein Backbone RMSD (Å)Ligand RMSD (Å)
00.00.0
201.81.2
402.11.5
602.01.4
802.21.6
1002.11.5

Electrostatic Potential Mapping and Charge Distribution Analysis

Computational chemistry provides powerful tools for visualizing the electronic structure of molecules, which is crucial for understanding their reactivity and intermolecular interactions. Electrostatic potential mapping and charge distribution analysis are fundamental techniques in this regard.

Molecular Electrostatic Potential (MEP) mapping creates a color-coded 3D map of the electron density of a molecule. researchgate.net This map is invaluable for identifying the electrophilic and nucleophilic sites within a molecule. The colors on the MEP surface indicate the nature of the electrostatic potential:

Red: Represents regions of high electron density and negative electrostatic potential, typically found around electronegative atoms like oxygen. These areas are susceptible to electrophilic attack. researchgate.net

Blue: Indicates regions of low electron density and positive electrostatic potential, often located around hydrogen atoms, especially those bonded to electronegative atoms. These sites are prone to nucleophilic attack. researchgate.net

Green/Yellow: Signifies areas with neutral or near-zero potential. researchgate.net

For this compound, an MEP map would likely show a significant negative potential (red) around the carbonyl and ether oxygen atoms of the butanoic acid chain, highlighting these as primary sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atom of the carboxylic acid group would exhibit a strong positive potential (blue), indicating its acidic nature and role as a hydrogen bond donor.

Table 1: Illustrative Atomic Charge Distribution for Key Atoms in this compound (Note: This data is hypothetical and for illustrative purposes only, as specific published calculations are unavailable.)

AtomPredicted Atomic Charge (a.u.)
Oxygen (Carbonyl, C=O)-0.55
Oxygen (Ether, C-O-C)-0.48
Oxygen (Hydroxyl, O-H)-0.62
Hydrogen (Hydroxyl, O-H)+0.45
Carbon (Carbonyl, C=O)+0.70

Prediction of Spectroscopic Parameters via Computational Methods

Density Functional Theory (DFT) is a widely used computational method to predict the spectroscopic properties of molecules with a high degree of accuracy. biointerfaceresearch.com These theoretical predictions are instrumental in interpreting experimental spectra and confirming molecular structures.

Vibrational Spectroscopy (FT-IR): Theoretical calculations can predict the vibrational frequencies corresponding to the normal modes of molecular vibration. researchgate.net These calculated frequencies can be correlated with the peaks observed in an experimental FT-IR spectrum. For this compound, DFT calculations would predict characteristic vibrational frequencies for key functional groups, such as the C=O stretch of the carboxylic acid, the O-H stretch, the C-O stretches of the ether and acid groups, and various C-H bending and stretching modes of the aromatic ring and aliphatic chain. Comparing theoretical and experimental spectra helps in the precise assignment of vibrational bands. biointerfaceresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can accurately predict the chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. researchgate.netdocbrown.info The calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value relative to a standard like tetramethylsilane (B1202638) (TMS). docbrown.infodocbrown.info For the target molecule, theoretical calculations would provide distinct chemical shifts for each unique proton and carbon atom, aiding in the complete assignment of the experimental NMR spectra. The predicted spectrum would reflect the different chemical environments of the aromatic protons, the methyl group protons, and the protons along the butanoic acid chain. docbrown.info

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. physchemres.org The calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. physchemres.org For this compound, the predicted UV-Vis spectrum would likely show absorptions characteristic of the substituted benzene (B151609) ring, corresponding to π → π* transitions. physchemres.org

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound (Note: This data is hypothetical and for illustrative purposes only, as specific published calculations are unavailable.)

Spectroscopic ParameterPredicted Value (DFT)Experimental Value (Typical Range)
FT-IR (cm⁻¹)
O-H Stretch (Carboxylic Acid)34502500-3300 (broad)
C=O Stretch (Carboxylic Acid)17251700-1725
C-O-C Stretch (Ether)12401230-1270
¹H NMR (ppm)
-COOH11.510.0-13.0
Aromatic H6.8 - 7.26.5 - 7.5
-O-CH₂-4.13.9 - 4.2
¹³C NMR (ppm)
C=O (Carboxylic Acid)178175-185
Aromatic C-O155150-160
Aromatic C115-130110-140
UV-Vis (nm)
λmax275~270-280

Molecular Mechanisms and Biological Interactions of 4 2,5 Dimethylphenoxy Butanoic Acid

Investigation of Enzyme-Ligand Interactions

The biological activity of 4-(2,5-Dimethylphenoxy)butanoic acid and its structural analogs is deeply rooted in their ability to interact with and modulate the function of various enzymes. These interactions are fundamental to their mechanisms of action and are explored through detailed studies on specific enzyme targets.

Studies on Soluble Guanylyl Cyclase (sGC) Activation by Compound Analogs

Soluble guanylyl cyclase (sGC) is a critical enzyme in signaling pathways, primarily known as the receptor for nitric oxide (NO). elifesciences.org Upon activation, sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that influences various physiological processes, including vasodilation. nih.govnih.gov

Research into the derivatives of gemfibrozil (B1671426), a compound structurally related to this compound, has revealed their capacity to act as activators of sGC. A structure-activity study synthesized and analyzed several analogs, including this compound itself. nih.gov The findings indicate that the substitution pattern on the benzene (B151609) ring is important for sGC activation. For instance, the 2,5-dimethyl substitution, as found in the subject compound and gemfibrozil, confers more potent sGC activation compared to mono-substituted analogs. nih.gov

Further investigation into the length of the alkanoic acid chain has shown that it also plays a role in the compound's ability to activate sGC. An analog with a hexanoic acid chain, 6-(2,5-dimethylphenoxy)hexanoic acid, demonstrated the ability to activate sGC, even resulting in a lower EC50 value, indicating that the 2,5-dimethyl aryl substitution can rescue or enhance activity. nih.gov This suggests that both the aryl substitution and the side-chain length are key features for the interaction and activation of sGC by this class of compounds.

Table 1: sGC Activating Properties of this compound and Analogs This table is interactive. You can sort and filter the data.

Compound Structure Key Structural Features sGC Activation Potency
This compound Phenoxybutanoic acid with 2,5-dimethyl substitution Butanoic acid chain, 2,5-dimethylphenyl group Activator
Gemfibrozil 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid Pentanoic acid chain with gem-dimethyl group, 2,5-dimethylphenyl group More potent activator
6-(2,5-Dimethylphenoxy)hexanoic acid Phenoxyhexanoic acid with 2,5-dimethyl substitution Hexanoic acid chain, 2,5-dimethylphenyl group Lower EC50 value
2-(2,5-Dimethylphenoxy)acetic acid Phenoxyacetic acid with 2,5-dimethyl substitution Acetic acid chain, 2,5-dimethylphenyl group Activator

Interaction with Acyl Acid Amido Synthetases (e.g., AtGH3.15)

In plants, the Gretchen Hagen 3 (GH3) family of enzymes are acyl acid amido synthetases that conjugate amino acids to plant hormones, thereby regulating their activity. mdpi.com The Arabidopsis thaliana enzyme AtGH3.15, which primarily conjugates the auxin precursor indole-3-butyric acid (IBA), has been studied for its interaction with phenoxyalkanoic acids. researchgate.netresearchgate.net

Kinetic analyses have been performed on AtGH3.15 with various phenoxybutanoic acids to understand the structure-activity relationship. researchgate.net Studies using analogs such as 4-(2-chlorophenoxy)butanoic acid and 4-(2,6-dimethylphenoxy)butanoic acid suggest that substitutions on the phenyl ring influence the catalytic efficiency of the enzyme. researchgate.net The research indicates a preference for longer-chain phenoxyalkanoic acids. mdpi.comresearchgate.net For example, the enzyme shows high catalytic activity with 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB), which is comparable to its activity with the natural substrate IBA. researchgate.net The crystal structure of the AtGH3.15 in complex with 2,4-DB has revealed how these synthetic herbicides bind within the active site, providing a molecular basis for the observed substrate preference. mdpi.comresearchgate.net This interaction demonstrates that enzymes like AtGH3.15 can modify and potentially inactivate compounds with a phenoxybutanoic acid scaffold. researchgate.net

Modulation of Specific Kinase Pathways (e.g., PDK1)

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling by catalyzing the phosphorylation of substrate proteins. The modulation of kinase activity is a significant area of drug discovery. While direct studies on this compound are limited, research on structurally related compounds provides insight into potential kinase interactions.

Phenylbutyrate, which shares the butyric acid side chain, has been investigated for its effect on pyruvate (B1213749) dehydrogenase kinases (PDKs). researchgate.net PDKs are key regulatory enzymes in metabolism that phosphorylate and inactivate the pyruvate dehydrogenase complex (PDHC). researchgate.net Studies have shown that phenylbutyrate can differentially inhibit PDK isoforms, with inhibitory activity against PDK1, PDK2, and PDK3, but not PDK4. researchgate.net Docking studies have suggested that phenylbutyrate binds to sites on PDK2 and PDK3 that are distinct from other known PDK inhibitors. researchgate.net This suggests that compounds with a butyric acid side chain may have the potential to modulate specific kinase pathways involved in cellular metabolism.

Histone Deacetylase (HDAC) Inhibitory Mechanisms of Related Compounds

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to chromatin condensation and repression of gene transcription. frontiersin.org HDAC inhibitors are a class of compounds that interfere with this process and have emerged as potential therapeutic agents. frontiersin.orgmdpi.com

Short-chain fatty acids, including phenylbutyrate and valproic acid, are known to have HDAC inhibitory activity. frontiersin.orgmdpi.com Phenylbutyrate (4-phenylbutyric acid) is a well-established pan-HDAC inhibitor that has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines by altering gene expression patterns. mdpi.comfrontiersin.org The inhibitory mechanism involves the binding of these small molecules to the catalytic domain of HDACs. researchgate.net

Structure-activity relationship studies on phenyl alkanoic acids have explored the influence of the side chain length on HDAC inhibition. Interestingly, while longer chain phenyl alkanoic acids showed increased growth inhibition of cancer cells, 4-phenylbutyrate (B1260699) was found to be a more potent inhibitor of histone deacetylase and inducer of histone acetylation. This suggests that for compounds with a phenoxyalkanoic acid structure, the potential for HDAC inhibition is a key aspect of their molecular mechanism, though the potency can be influenced by the specific structure of the side chain.

Receptor Binding and Activation Studies (in vitro/non-human models)

The interaction of this compound and its analogs with nuclear receptors is a significant aspect of their biological activity. These in vitro studies are essential for characterizing the affinity and functional effects of these ligands on their respective receptors.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism and Related Ligands

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors. There are three main subtypes: PPARα, PPARγ, and PPARδ (also known as PPARβ), which play crucial roles in lipid and glucose metabolism.

The fibrate class of drugs, which are structurally related to this compound, are well-known PPARα agonists. A prominent example is gemfibrozil, which is 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. The structural similarity suggests that this compound may also interact with PPARs. Synthetic ligands for PPARs often feature a carboxylic acid head group and a hydrophobic tail, a motif present in the subject compound.

The activation of PPARs involves the binding of a ligand to the receptor's ligand-binding domain, which induces a conformational change. This leads to the heterodimerization with the retinoid X receptor (RXR) and subsequent binding to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their expression. The structure-activity relationships of PPAR agonists indicate that the nature of the linker and substituents on the phenyl ring are critical for determining the potency and selectivity for different PPAR subtypes.

Table 2: Related Ligands and their PPAR Activity This table is interactive. You can sort and filter the data.

Compound Structure Receptor Target Biological Role
Gemfibrozil 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid PPARα Lipid metabolism regulation
Fenofibrate 2,2-dimethylphenoxyacetic acid derivative PPARα Lipid metabolism regulation
Pioglitazone Thiazolidinedione derivative PPARγ Insulin sensitization
GW501516 2,2-unsubstituted phenoxyacetic acid derivative PPARδ Glucose and lipid homeostasis

Serotonin (B10506) 5-HT2 Receptor Agonism of Analogs

The interaction of compounds structurally analogous to this compound with serotonin receptors, particularly the 5-HT2A subtype, is an area of significant research. The agonism at the 5-HT2A receptor is a hallmark of classic psychedelic compounds. Structure-activity relationship (SAR) studies on classes of compounds such as phenethylamines and phenylisopropylamines, which share a substituted phenyl ring, provide insights into the molecular features that govern this activity. psilosybiini.inforesearchgate.net

Research on a series of 1-(2,5-dimethoxyphenyl)isopropylamine analogs demonstrates that affinity for the h5-HT2A receptor is strongly correlated with the lipophilicity of the substituent at the 4-position of the phenyl ring. frontiersin.org While direct studies on this compound are limited in this context, the SAR data from these related phenylalkylamine analogs suggest that the 2,5-dimethyl substitution pattern could be a relevant feature for interaction with serotonin receptors. The functional activity of these analogs can range from full agonism to antagonism, depending on the specific substitutions. frontiersin.org

Table 1: Serotonin 5-HT2A Receptor Activity of Phenylalkylamine Analogs

Compound ClassKey Structural FeatureObserved Activity at 5-HT2A ReceptorReference
PhenethylaminesSubstituted phenyl ringAgonists; activity is highly dependent on substitution patterns. researchgate.net
1-(2,5-Dimethoxyphenyl)isopropylamines2,5-Dimethoxy substitutionPotent agonists; affinity correlates with lipophilicity of 4-position substituent. frontiersin.org
TryptaminesIndole ring structureAgonists; serve as a primary chemical class for 5-HT2A receptor ligands. psilosybiini.info
ErgolinesTetracyclic ergoline (B1233604) scaffoldAgonists; includes compounds like lysergic acid diethylamide (LSD). psilosybiini.info

Auxin Receptor (TIR1) Binding and Signaling Modulation

Phenoxyalkanoic acids, including this compound, belong to the class of synthetic auxins. ucanr.edu Their biological activity in plants is mediated by mimicking the natural plant hormone indole-3-acetic acid (IAA). ucanr.edunih.gov This mimicry allows them to bind to the Transport Inhibitor Response 1 (TIR1)/Auxin Signaling F-box (AFB) family of auxin receptors. nih.govnih.gov

The binding of an auxin molecule to the TIR1/AFB protein is the critical first step in a signaling cascade that leads to the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. nih.gov In the absence of auxin, Aux/IAA proteins bind to and inhibit Auxin Response Factor (ARF) transcription factors, thereby repressing the expression of auxin-responsive genes. nih.gov

When a synthetic auxin like a phenoxyalkanoic acid enters the binding pocket of the TIR1/AFB receptor, it acts as a 'molecular glue', stabilizing the interaction between the receptor and an Aux/IAA protein. nih.gov This enhanced interaction allows the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a component, to tag the Aux/IAA protein for degradation by the 26S proteasome. nih.govnih.gov The removal of the Aux/IAA repressor frees the ARF transcription factor to regulate the expression of genes involved in plant growth and development. nih.gov The uncontrolled activation of this pathway by high concentrations of synthetic auxins leads to unsustainable growth and ultimately, cell death in susceptible plants. ucanr.edu Different members of the TIR1/AFB family exhibit some selectivity for various classes of auxin herbicides. nih.govresearchgate.netacs.org

Table 2: Binding Characteristics of Auxin Herbicides to TIR1/AFB Receptors

Auxin ClassExample CompoundReceptor Binding TargetSignaling OutcomeReference
Natural AuxinIndole-3-acetic acid (IAA)TIR1/AFB familyPromotes TIR1/AFB-Aux/IAA interaction, leading to regulated gene expression. nih.gov
Phenoxy-carboxylates2,4-Dichlorophenoxyacetic acid (2,4-D)TIR1/AFB familyMimics IAA, causing constitutive activation of the signaling pathway. nih.gov
PicolinatesPicloramPreferentially binds to AFB5 over TIR1.Demonstrates receptor selectivity among the TIR1/AFB family. acs.org
BenzoatesDicambaTIR1/AFB familyInduces degradation of Aux/IAA repressors. nih.gov

Cellular Biochemical Pathway Investigations (in vitro/non-human models)

Mechanisms of Reactive Oxygen Species (ROS) Generation by Related Compounds

Compounds structurally related to this compound, such as the phenoxy herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), are known to induce oxidative stress through the generation of reactive oxygen species (ROS). nih.govplos.orgresearchgate.net This process is a significant contributor to their biological activity. The overproduction of ROS disrupts the cellular redox balance, leading to oxidative damage to key macromolecules, including lipids, proteins, and DNA. nih.gov

The primary sources of ROS generation in cells exposed to these compounds are cellular organelles such as peroxisomes and mitochondria. researchgate.netnih.gov In peroxisomes, the β-oxidation of fatty acids is a major source of hydrogen peroxide (H2O2). nih.gov Phenoxy herbicides can enhance the activity of enzymes like acyl-CoA oxidase, leading to increased H2O2 production. researchgate.net In mitochondria, the electron transport chain is a primary site of ROS production, where electrons can leak and prematurely reduce molecular oxygen to form the superoxide (B77818) anion (O2•−). nih.gov This superoxide can then be converted to other ROS, including H2O2 and the highly reactive hydroxyl radical (•OH). nih.gov

Studies on various non-human model systems have confirmed that exposure to phenoxyacetic acid derivatives leads to an accumulation of ROS and subsequent cellular damage, such as lipid peroxidation, which is often measured by the formation of thiobarbituric acid-reactive substances (TBARS). nih.govplos.org

Table 3: ROS Generation by Phenoxyacetic Acid Analogs

CompoundModel SystemObserved EffectPrimary ROS ImplicatedReference
2,4-Dichlorophenoxyacetic acid (2,4-D)Mouse TestisIncreased lipid peroxidation (malondialdehyde); decreased antioxidant enzyme activity.Not specified, general oxidative stress. nih.gov
2,4-Dichlorophenoxyacetic acid (2,4-D)Fungus (Umbelopsis isabellina)Increased thiobarbituric acid-reactive substances (TBARS).Not specified, general oxidative stress. plos.org
2,4-Dichlorophenoxyacetic acid (2,4-D)Pancreatic β-cellsInduction of oxidative stress.Reactive Oxygen Species (ROS). nih.gov
DicambaHuman Lymphocytes (in vitro)Cytotoxicity at high concentrations.Indirectly implied through cellular damage. researchgate.net

Regulation of Apoptosis Pathways in Cellular Systems

The induction of oxidative stress by phenoxyacetic acid derivatives is closely linked to the activation of programmed cell death, or apoptosis. nih.govnih.gov In various cellular systems, these compounds have been shown to trigger apoptosis primarily through the intrinsic, or mitochondrial-mediated, pathway. nih.gov

This pathway is initiated by mitochondrial outer membrane permeabilization (MOMP), a critical event regulated by the Bcl-2 family of proteins. nih.gov Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to a shift in the balance that favors apoptosis. nih.govsci-hub.se This change promotes the formation of pores in the mitochondrial membrane, resulting in the release of cytochrome c from the intermembrane space into the cytoplasm. nih.govmdpi.com

Once in the cytoplasm, cytochrome c associates with apoptotic protease-activating factor-1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome. nih.gov The apoptosome activates caspase-9, which in turn activates downstream effector caspases, such as caspase-3. wikipedia.org Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell dismantling. sci-hub.sewikipedia.org Studies using phenoxyacetamide and 3-phenoxybenzoic acid derivatives have demonstrated dose-dependent increases in apoptotic cell populations and the modulation of key apoptotic regulatory proteins. sci-hub.semdpi.com

Table 4: Apoptosis Regulation by Related Phenoxy Compounds

CompoundCell Line/SystemKey FindingsReference
2,4-Dichlorophenoxyacetic acid (2,4-D)Mouse TestisUpregulation of p53 and Bax; downregulation of Bcl-2. nih.gov
Phenoxy acetamide (B32628) derivativeHepG2 (Liver Cancer Cells)Significant increase in total apoptotic cell death; cell cycle arrest. mdpi.com
3-Phenoxybenzoic acid (3-PBA)HepG2 (Liver Cancer Cells)Dose-dependent increase in apoptotic cells; increased Caspase-3 and decreased Bcl-2 expression. sci-hub.se
Indole-3-acetic acid (IAA) (natural auxin)Hematological Malignancy CellsInduces apoptosis via activation of caspase-8, -9, and -3. wikipedia.org

Metabolic Pathways in Model Systems (non-human, non-clinical)

Mitochondrial Biotransformation Studies

Mitochondria are not only central to energy metabolism and apoptosis but also play a role in the biotransformation of xenobiotics, including xenobiotic carboxylic acids like this compound. nih.govnih.gov One of the key metabolic pathways within the mitochondria is β-oxidation, a catabolic process that breaks down fatty acids to produce acetyl-CoA. wikipedia.orgaocs.org

This pathway can also metabolize xenobiotic alkanoic acids. nih.gov The process involves a cycle of four enzymatic reactions that sequentially shorten the alkanoic acid chain by two carbons. wikipedia.org For a compound like this compound, β-oxidation would shorten the butanoic acid side chain. Studies on ω-(phenoxy)alkanoic acids have shown that they are substrates for mitochondrial β-oxidation, and this process can lead to the release of the corresponding phenol (B47542). nih.gov

The rate of this biotransformation is highly dependent on the structure of the compound, particularly the substitution pattern on the phenoxy ring. Research has shown that methyl group substitutions on the phenoxy moiety can markedly decrease the rate of biotransformation. nih.gov For example, ω-(2,6-dimethylphenoxy)alkanoic acids were found to be poor substrates for β-oxidation. nih.gov The process involves the initial formation of a xenobiotic-S-acyl-CoA thioester, which then enters the β-oxidation spiral. nih.govnih.gov This mitochondrial metabolic capability is significant as it can lead to the formation of potentially new metabolites within the organelle itself.

Table 5: Mitochondrial Biotransformation of ω-(Phenoxy)alkanoic Acid Analogs

CompoundSide Chain LengthSubstitution PatternSubstrate for β-Oxidation?Relative Rate/CommentReference
ω-(Phenoxy)alkanoic acidsVariableUnsubstitutedYesMetabolized to phenols. nih.gov
3-(2,6-Dimethylphenoxy)propanoic acidPropanoic2,6-DimethylYesPoor substrate; low rate of biotransformation. nih.gov
5-(2,6-Dimethylphenoxy)pentanoic acidPentanoic2,6-DimethylYesPoor substrate; biotransformed to carnitine esters. nih.gov
3-([2,6-Dimethylphenoxy]methylthio)propanoic acidPropanoic (with thioether)2,6-DimethylYesBetter substrate than the corresponding ω-(2,6-dimethylphenoxy)alkanoic acids. nih.gov

Microbial Degradation of this compound Remains Uncharacterized

Despite the importance of understanding the environmental fate of chemical compounds, detailed scientific literature specifically elucidating the microbial biotransformation and degradation pathways of this compound is not currently available. Extensive searches of scientific databases have not yielded specific studies that identify microorganisms or enzymatic processes responsible for the breakdown of this particular compound.

While research exists on the microbial degradation of other structurally related phenoxyalkanoic acids, such as certain herbicides, this information cannot be directly extrapolated to this compound due to the specificity of microbial enzymes. The arrangement of the dimethylphenoxy group and the butanoic acid side chain presents a unique substrate for microbial action.

Further research, including soil microcosm studies, enrichment cultures, and enzymatic assays, would be necessary to isolate and identify microbial species capable of metabolizing this compound. Subsequent investigation would then be required to delineate the specific metabolic pathways, identify the enzymes involved, and characterize the resulting intermediate and final breakdown products. Without such dedicated studies, the molecular mechanisms and biological interactions involved in the microbial degradation of this compound remain an area for future scientific inquiry.

Structure Activity Relationship Sar Studies of 4 2,5 Dimethylphenoxy Butanoic Acid Derivatives

Impact of Aromatic Substituent Variations on Activity Profiles

The substitution pattern on the aromatic ring of phenoxyalkanoic acid derivatives plays a pivotal role in determining their biological activity. Variations in the nature, position, and number of substituents can significantly influence the electronic and steric properties of the molecule, thereby affecting its interaction with target receptors.

Electron-withdrawing substituents, such as halogens or nitro groups, on the aromatic ring can increase the acidity of the carboxylic acid group. This is due to their ability to delocalize the negative charge of the carboxylate anion, which in turn can lead to stronger interactions with biological targets. pressbooks.pub The position of these substituents is also critical; for instance, substitution at the para-position often has a more pronounced effect on acidity and, consequently, on activity, as compared to ortho- or meta-positions. pressbooks.pub

Conversely, electron-donating groups, like methyl or methoxy (B1213986) groups, can decrease the acidity of the carboxylic acid and may either enhance or diminish biological activity depending on the specific requirements of the target binding site. The 2,5-dimethyl substitution pattern in 4-(2,5-dimethylphenoxy)butanoic acid itself is a key determinant of its activity profile, and any alterations to this pattern would be expected to modulate its biological effects.

Table 1: Impact of Aromatic Substituent Variations on Acidity of Benzoic Acid Derivatives (Illustrative Example)

Substituent (para-position) pKa Effect on Acidity
-H 4.19 Reference
-CH3 4.34 Electron-donating (decreases acidity)
-OCH3 4.47 Electron-donating (decreases acidity)
-Cl 3.98 Electron-withdrawing (increases acidity)
-NO2 3.44 Strongly electron-withdrawing (increases acidity)

This table illustrates the general principles of how aromatic substituents affect the acidity of a related class of compounds, benzoic acids. Similar principles apply to phenoxyalkanoic acids.

Role of Alkyl Chain Length and Branching in Modulating Interactions

The alkyl chain connecting the phenoxy group to the carboxylic acid moiety is a critical determinant of the biological activity of this compound derivatives. nih.gov The length and branching of this chain can influence the molecule's flexibility, conformation, and its ability to orient itself correctly within a binding site.

Studies on related phenoxyalkanoic acids have demonstrated that the length of the alkyl side-chain is a key feature for substrate preference in certain enzymes. nih.govnih.gov For instance, some enzymes exhibit a preference for longer-chain phenoxyalkanoic acids. nih.gov An increase in the alkyl chain length can also lead to increased hydrophobicity, which may enhance membrane permeability and interactions with hydrophobic pockets in a receptor. researchgate.netnih.gov

Branching on the alkyl chain, such as the two methyl groups on the carbon adjacent to the carboxylic acid in the parent compound, can introduce steric hindrance that may either be beneficial or detrimental to activity. This branching can restrict the molecule's conformational freedom, potentially locking it into a more bioactive conformation. However, excessive branching could also prevent the molecule from fitting into a narrow binding site. The optimal alkyl chain length and branching pattern are therefore highly dependent on the specific topology of the biological target.

Table 2: Influence of Alkyl Chain Length on Physicochemical Properties and Biological Activity (General Trend)

Alkyl Chain Length Log K_OW (Octanol-Water Partition Coefficient) Biological Activity
Short (e.g., acetic acid) Low May be lower
Medium (e.g., butanoic acid) Moderate Often optimal
Long (e.g., hexanoic acid) High May decrease due to poor solubility

This table shows a generalized trend. The optimal chain length is specific to the compound and its biological target.

Influence of Carboxylic Acid Moiety Modifications on Biological Activity

The carboxylic acid group is a crucial functional group in this compound and related compounds, often acting as a key interaction point with biological targets through the formation of hydrogen bonds or ionic interactions. mdpi.com Modification of this moiety, for example, by converting it to an ester, amide, or alcohol, can have a profound impact on biological activity.

Such modifications alter the acidity, polarity, and hydrogen-bonding capacity of the molecule. For instance, esterification of the carboxylic acid would remove its ability to donate a proton and form ionic bonds, which could abolish or significantly reduce its activity if these interactions are essential for binding to the target. However, in some cases, such modifications can lead to prodrugs that are converted to the active carboxylic acid in vivo.

The spatial orientation of the carboxylic acid group relative to the rest of the molecule is also important. Any structural changes that alter this orientation could disrupt the optimal binding geometry and reduce activity. Therefore, the carboxylic acid moiety is generally considered an essential feature for the biological activity of this class of compounds.

Correlation between Predicted Physicochemical Parameters and Observed Activity

The biological activity of a compound is often correlated with its physicochemical properties, such as lipophilicity, electronic effects, and steric parameters. nih.gov Predicting these parameters can provide valuable insights into the potential activity of novel derivatives of this compound.

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (log P), is a measure of a compound's hydrophobicity. It influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A moderate log P value is often optimal for biological activity, as very high lipophilicity can lead to poor aqueous solubility and non-specific binding, while very low lipophilicity can hinder membrane permeation.

Electronic parameters, such as the Hammett constant (σ), quantify the electron-donating or electron-withdrawing nature of substituents on the aromatic ring. These parameters can be correlated with the binding affinity of the compound to its target, as electronic interactions are often a key component of ligand-receptor binding.

Steric parameters, like molar refractivity (MR) and Taft's steric parameter (Es), describe the size and shape of a molecule or its substituents. These parameters are important for understanding how a molecule fits into its binding site.

Table 3: Key Physicochemical Parameters and Their Relevance to Biological Activity

Parameter Description Relevance to Biological Activity
log P Lipophilicity Affects absorption, distribution, and membrane permeability
pKa Acidity constant Influences ionization state and ability to form ionic bonds
Molar Refractivity (MR) Molecular volume and polarizability Related to steric fit in a binding site and dispersion forces
Dipole Moment Polarity Influences electrostatic interactions with the target

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a robust QSAR model, it is possible to predict the activity of newly designed molecules before they are synthesized, thereby saving time and resources in the drug discovery process. mdpi.com

A QSAR study on derivatives of this compound would involve several steps. First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. These descriptors can be 2D (e.g., topological indices) or 3D (e.g., steric and electrostatic fields). mdpi.com

Finally, statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the observed biological activity. mdpi.com The predictive power of the QSAR model is then validated using internal and external test sets of compounds. A validated QSAR model can be a powerful tool for the rational design of new, more potent derivatives of this compound. mdpi.com

Environmental Transformations and Biotransformation Pathways of 4 2,5 Dimethylphenoxy Butanoic Acid

Degradation Pathways in Environmental Matrices

Limited specific data exists on the degradation of 4-(2,5-Dimethylphenoxy)butanoic acid in environmental matrices such as soil and water. The following sections outline potential degradation mechanisms based on the behavior of other phenoxyalkanoic acids.

Photodegradation Mechanisms

Direct photodegradation of phenoxyalkanoic acids in aqueous environments can occur through the absorption of UV radiation, leading to the cleavage of the ether bond or transformation of the aromatic ring. The presence of photosensitizing agents in the water, such as humic substances, can also indirectly contribute to photodegradation. For related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), photodegradation has been observed to proceed via hydroxyl radical attack, leading to hydroxylation of the aromatic ring and subsequent cleavage.

Abiotic Transformation Processes

Microbial Biotransformation of the Chemical Compound

The primary mechanism for the environmental degradation of phenoxyalkanoic acid herbicides is microbial biotransformation. While no studies have specifically identified microorganisms that degrade this compound, the degradation of other compounds in this class is well-documented.

Identification of Microbial Degradation Products

For many phenoxyalkanoic acids, microbial degradation is initiated by the cleavage of the ether linkage, yielding the corresponding phenol (B47542) and the alkanoic acid side chain. Another common pathway involves the hydroxylation of the aromatic ring. For phenoxybutanoic acids specifically, β-oxidation of the butanoic acid side chain to a phenoxyacetic acid derivative can occur before or after other transformations.

Table 1: General Microbial Degradation Products of Phenoxyalkanoic Acids

Precursor Compound ClassInitial TransformationPotential Degradation Products
Phenoxyalkanoic AcidsEther bond cleavagePhenols, Alkanoic acids
Phenoxyalkanoic AcidsRing hydroxylationHydroxylated phenoxyalkanoic acids
Phenoxybutanoic Acidsβ-oxidationPhenoxyacetic acids, Phenols

This table represents generalized degradation pathways for the phenoxyalkanoic acid class of compounds and is not based on specific data for this compound.

Enzymatic Systems Involved in Biotransformation

The microbial degradation of phenoxyalkanoic acids is facilitated by specific enzymatic systems. The key enzymes involved are typically oxygenases. For instance, the enzyme α-ketoglutarate-dependent dioxygenase (TfdA) is well-known for its role in cleaving the ether bond of 2,4-D. Other enzymes, such as monooxygenases and dioxygenases, are responsible for the hydroxylation of the aromatic ring, which is a critical step for subsequent ring cleavage and complete mineralization. The specific enzymatic systems responsible for the biotransformation of this compound have not yet been identified.

Persistence and Environmental Cycling Dynamics (excluding ecological toxicity)

The persistence of this compound in the environment is not well-documented. For phenoxyalkanoic acids in general, persistence in soil can range from a few days to several months. This variability is influenced by a multitude of factors including soil type, pH, organic matter content, temperature, moisture, and the presence of adapted microbial populations. The mobility and leaching potential, which contribute to environmental cycling, are governed by the compound's water solubility and its adsorption characteristics in soil. Without specific studies, the persistence and environmental cycling dynamics of this compound remain speculative.

Emerging Research Directions and Future Perspectives for 4 2,5 Dimethylphenoxy Butanoic Acid Chemistry and Biology

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is critical for accelerating the discovery process. For a molecule like 4-(2,5-dimethylphenoxy)butanoic acid, this integrated approach can predict properties, guide synthesis, and elucidate biological activities before resource-intensive lab work begins.

Future research will likely focus on:

Molecular Docking and Simulation: To identify potential protein targets. By modeling the compound's interaction with known binding sites of enzymes or receptors, researchers can form hypotheses about its mechanism of action. For instance, based on related phenoxy acid derivatives, potential targets could include cyclooxygenase (COX) enzymes or endothelin receptors. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies: To correlate the structural features of this compound and its potential analogs with their biological activities. This can help in designing new derivatives with enhanced potency or selectivity.

Spectroscopic Analysis and Quantum Mechanics: Advanced spectroscopic techniques combined with quantum mechanical calculations, such as Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, stability, and vibrational properties. researchgate.netresearchgate.net This fundamental understanding is crucial for explaining its reactivity and interactions.

Table 1: Applicable Computational and Experimental Methodologies

Methodology Application for this compound Potential Insights
Molecular Docking Predicting binding affinity and mode to potential protein targets. Identification of novel biological targets, understanding binding interactions.
QSAR Correlating structural modifications with changes in biological activity. Design of more potent and selective analogs.
Density Functional Theory (DFT) Calculating molecular structure, energy, and spectroscopic properties. researchgate.net Understanding molecular stability, reactivity, and charge distribution. researchgate.net

Exploration of Novel Synthetic Routes to Access Underexplored Analogs

While classical methods for synthesizing phenoxy acids, such as the reaction between a phenolate and a haloalkanoate, are well-established, future efforts will concentrate on developing more efficient, versatile, and environmentally friendly synthetic strategies. wikipedia.org The goal is to create a diverse library of analogs of this compound for comprehensive biological screening.

Key areas for exploration include:

Modern Catalytic Methods: Employing advanced catalysts to improve yield, reduce reaction times, and allow for the synthesis of previously inaccessible derivatives.

Solid-Phase Synthesis: Utilizing techniques like solid-phase organic synthesis, which employs linkers such as 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid, to streamline the production of a large number of analogs for high-throughput screening. mdpi.com

Bio-catalysis: Using enzymes to catalyze specific steps in the synthesis, offering high selectivity and milder reaction conditions.

The synthesis of various phenoxyacetic and phenoxybutanoic acid derivatives has been reported in the literature, providing a foundation for creating novel analogs by modifying the aromatic ring substituents, the length of the alkyl chain, or the carboxylic acid group. nih.govmdpi.com

Deeper Mechanistic Elucidation of Biological Interactions in Model Systems

Understanding precisely how this compound interacts with biological systems at a molecular level is a primary goal for future research. The broader class of phenoxy acids is known to interact with various biological targets. For example, some act as auxin mimics in plants, leading to herbicidal effects, while others have shown potential as anti-inflammatory agents or endothelin antagonists in mammalian systems. wikipedia.orgnih.govnufarm.com

Future investigations should aim to:

Identify Specific Molecular Targets: Using techniques like affinity chromatography and proteomics to isolate and identify the specific proteins that bind to this compound.

Characterize Binding Kinetics: Employing methods such as surface plasmon resonance (SPR) to quantify the binding affinity and kinetics between the compound and its biological targets.

Utilize Cellular and Animal Models: Assessing the compound's effects in relevant cell cultures and animal models to understand its physiological and pathological consequences. Studies on related compounds have explored effects on pulmonary arterial hypertension and inflammation. nih.govmdpi.com

Role of the Chemical Compound in Understanding Broader Phenoxy Acid Biochemistry

Phenoxy acids represent a diverse family of chemicals with a wide range of biological activities. wikipedia.org Investigating this compound provides a unique opportunity to contribute to the broader understanding of this class. The specific substitution pattern—a butanoic acid chain and a 2,5-dimethylphenoxy group—offers a distinct structural variation compared to more commonly studied phenoxyacetic acids like 2,4-D or MCPA. wikipedia.org

By studying this specific analog, researchers can address fundamental questions about phenoxy acid biochemistry:

Structure-Activity Relationships (SAR): How do the positions of the methyl groups on the phenyl ring and the length of the carboxylic acid side chain influence biological activity? Comparing its activity to other dimethyl-substituted isomers or to phenoxypropanoic and phenoxyacetic acids will provide valuable SAR data.

Metabolic Fate: How is the compound metabolized in different organisms? Identifying the metabolic pathways can shed light on its persistence, bioavailability, and potential for bioactivation or detoxification. encyclopedia.pub

Table 2: Comparison of Structural Features in Phenoxy Acids

Compound Acid Side Chain Aromatic Substituents Known Primary Action
2,4-Dichlorophenoxyacetic acid (2,4-D) Acetic Acid 2,4-Dichloro Auxin-mimicking herbicide wikipedia.org
(4-Chloro-2-methylphenoxy)acetic acid (MCPA) Acetic Acid 4-Chloro, 2-Methyl Auxin-mimicking herbicide wikipedia.org
This compound Butanoic Acid 2,5-Dimethyl Underexplored

Contributions to Fundamental Chemical Biology Research

Beyond its own potential applications, this compound and its derivatives can serve as valuable tools for fundamental chemical biology research.

Chemical Probes: Well-characterized analogs could be developed into chemical probes to study specific biological pathways or protein functions. By attaching fluorescent tags or reactive groups, these probes can be used to visualize and interrogate complex biological processes.

Model for Pharmacokinetics: The compound can serve as a model system for studying how small molecules are absorbed, distributed, metabolized, and excreted (ADME). Understanding the ADME properties of this specific structure can inform the design of other drugs and bioactive molecules.

Exploring Allosteric Modulation: Some phenoxy acid derivatives have been investigated as allosteric modulators of proteins like hemoglobin. mdpi.com Future research could explore whether this compound or its analogs can modulate the function of proteins through allosteric binding, providing new avenues for therapeutic intervention.

By pursuing these emerging research directions, the scientific community can systematically uncover the chemical and biological properties of this compound, contributing to both fundamental science and the development of new functional molecules.

Q & A

Q. What are the recommended synthetic routes for 4-(2,5-Dimethylphenoxy)butanoic acid, and how can its purity be validated?

Answer: A common approach involves Friedel-Crafts alkylation of 2,5-dimethylphenol with γ-butyrolactone or 4-bromobutyric acid derivatives under acidic conditions. For example, a modified esterification-hydrolysis protocol (similar to ) can be adapted:

React 2,5-dimethylphenol with methyl 4-bromobutyrate in the presence of K₂CO₃ in DMF at 80°C for 12 hours.

Hydrolyze the intermediate ester (e.g., using NaOH in methanol/water) to yield the carboxylic acid.

Characterization:

  • NMR : Compare ¹H/¹³C NMR peaks to literature (e.g., methyl groups at δ ~2.2–2.3 ppm; aromatic protons at δ ~6.5–7.0 ppm) .
  • HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 30% to 90% acetonitrile over 20 min) to assess purity (>95%) .
  • Melting Point : Confirm consistency with reported ranges (e.g., 67–71°C for structurally similar compounds; discrepancies may indicate impurities) .

Q. How can researchers determine the solubility and partition coefficient (log P) of this compound?

Answer: Solubility Testing :

  • Use the shake-flask method : Saturate solvents (e.g., water, DMSO, ethanol) with the compound at 25°C, filter, and quantify via UV-Vis spectroscopy (λ ~260 nm for aromatic moieties) .

  • Example Data :

    SolventSolubility (mg/mL)Method
    Water<0.1Shake-flask
    DMSO>50UV-Vis
    Ethanol~15Gravimetric

Q. log P Determination :

  • HPLC-based method : Compare retention times against standards with known log P values using a C18 column and isocratic elution (e.g., 70% methanol/30% phosphate buffer) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H302: harmful if swallowed) .
  • Ventilation : Use a fume hood during synthesis to mitigate inhalation risks.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in a sealed container at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can derivatization of this compound enhance its applicability in structure-activity relationship (SAR) studies?

Answer:

  • Esterification : React with thionyl chloride to form the acid chloride, then couple with alcohols (e.g., benzyl alcohol) to explore steric effects .

  • Amide Formation : Use EDCl/HOBt with amines (e.g., methylpiperazine) to study electronic effects on bioactivity (e.g., analogs in ).

  • Example Derivative :

    DerivativeBiological Target (e.g., Rab7)Activity Trend
    Methyl esterGTPase activationReduced
    Piperazine amideEnhanced binding affinityIncreased

Q. What analytical strategies resolve contradictions in reported melting points or spectral data for this compound?

Answer:

  • Recrystallization : Purify using ethanol/water mixtures to remove impurities affecting melting points .
  • Polymorph Screening : Perform differential scanning calorimetry (DSC) to identify crystalline forms .
  • Advanced NMR : Use 2D NMR (COSY, HSQC) to confirm substituent positions and rule out regioisomers .

Q. How can researchers optimize HPLC methods for quantifying trace impurities in this compound?

Answer:

  • Column : C18 (4.6 × 250 mm, 5 µm).
  • Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B); gradient from 40% B to 85% B over 25 min.
  • Detection : UV at 254 nm; LOD <0.1% for impurities like unreacted phenol or ester intermediates .

Q. What experimental designs assess the stability of this compound under varying conditions?

Answer:

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.
    • Oxidative Stress : 3% H₂O₂ at 25°C for 48 hours.
    • Photostability : Expose to UV light (ICH Q1B guidelines).
  • Analysis : Monitor degradation products via LC-MS; identify major pathways (e.g., decarboxylation or ether cleavage) .

Q. How do substituent variations (e.g., methyl vs. methoxy groups) impact the compound’s physicochemical properties?

Answer:

  • Case Study : Compare this compound (log P ~3.5 estimated) with 4-(2,5-Dimethoxyphenyl)butanoic acid (log P ~2.8).
  • Method : Use computational tools (e.g., MarvinSketch) to predict log P and pKa. Validate experimentally via HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.